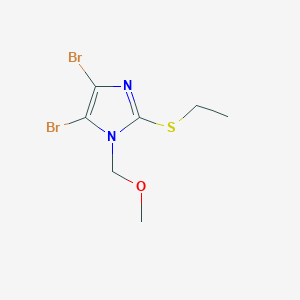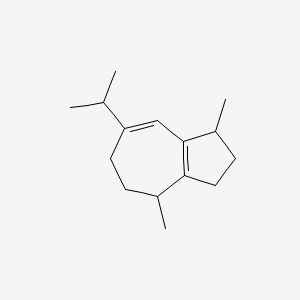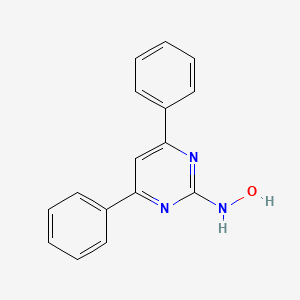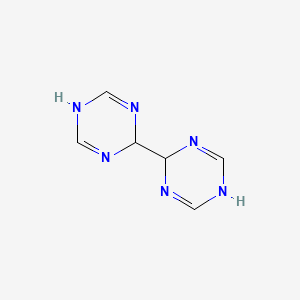
2,2'-Bi-1,3,5-triazine, 1,1',2,2'-tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Bi-1,3,5-triazine, 1,1’,2,2’-tetrahydro- is a heterocyclic compound that features a six-membered ring structure with alternating nitrogen and carbon atoms. This compound is part of the triazine family, which is known for its diverse applications in various fields such as agriculture, medicine, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bi-1,3,5-triazine, 1,1’,2,2’-tetrahydro- typically involves the trimerization of nitriles. One common method is the trimerization of cyanogen chloride or cyanamide under controlled conditions . Another approach involves the Pinner triazine synthesis, where an alkyl or aryl amidine reacts with phosgene . Additionally, the insertion of an N-H moiety into a hydrazide by a copper carbenoid, followed by treatment with ammonium chloride, can also yield the triazine core .
Industrial Production Methods
Industrial production of triazines often involves large-scale trimerization processes using nitriles. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Bi-1,3,5-triazine, 1,1’,2,2’-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace one or more substituents on the triazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide or other nucleophiles in the presence of a suitable solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce various substituted triazines .
Applications De Recherche Scientifique
2,2’-Bi-1,3,5-triazine, 1,1’,2,2’-tetrahydro- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,2’-Bi-1,3,5-triazine, 1,1’,2,2’-tetrahydro- involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, it may inhibit key enzymes and signaling pathways involved in cell proliferation and survival . The compound’s structure allows it to form stable complexes with metal ions, which can further influence its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triazine: A simpler triazine derivative with similar chemical properties but different applications.
Melamine: Known for its use in the production of melamine resins and its applications in materials science.
Cyanuric Acid: Used in the production of disinfectants and herbicides.
Uniqueness
2,2’-Bi-1,3,5-triazine, 1,1’,2,2’-tetrahydro- is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
106483-77-6 |
|---|---|
Formule moléculaire |
C6H8N6 |
Poids moléculaire |
164.17 g/mol |
Nom IUPAC |
4-(1,4-dihydro-1,3,5-triazin-4-yl)-1,4-dihydro-1,3,5-triazine |
InChI |
InChI=1S/C6H8N6/c1-7-2-10-5(9-1)6-11-3-8-4-12-6/h1-6H,(H,7,9,10)(H,8,11,12) |
Clé InChI |
JGDJPBDUIFLSST-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(N=CN1)C2N=CNC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


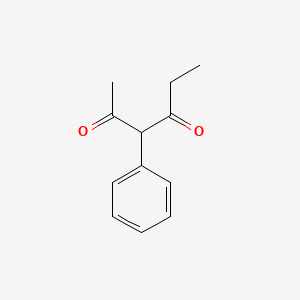


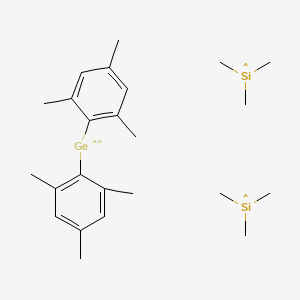

![1-[2-(Dodecyloxy)ethyl]naphthalene](/img/structure/B14323629.png)
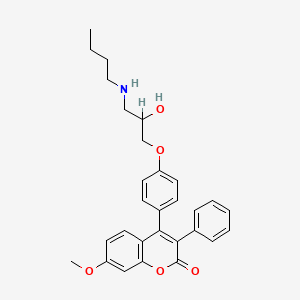
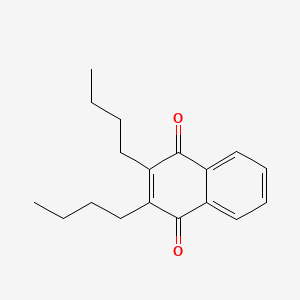
![3-Methoxybenzo[c]acridine](/img/structure/B14323637.png)
![2-Nitro-4-{[3-(triethoxysilyl)propyl]disulfanyl}benzoic acid](/img/structure/B14323640.png)

